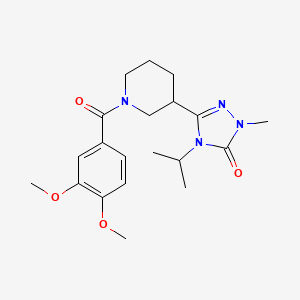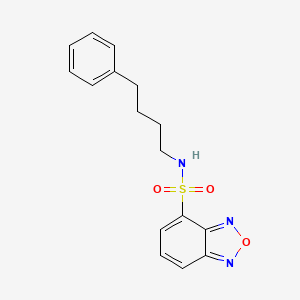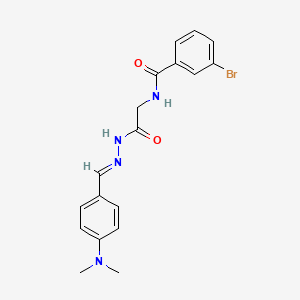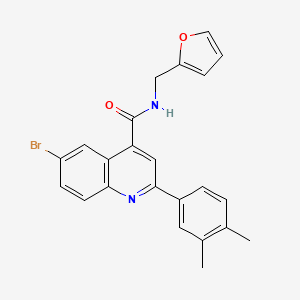
3-(1-(3,4-dimethoxybenzoyl)piperidin-3-yl)-4-isopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(3,4-DIMETHOXYBENZOYL)PIPERIDIN-3-YL]-1-METHYL-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a piperidine ring, a triazole ring, and a dimethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3,4-DIMETHOXYBENZOYL)PIPERIDIN-3-YL]-1-METHYL-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple stepsThe final step involves the formation of the triazole ring under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
3-[1-(3,4-DIMETHOXYBENZOYL)PIPERIDIN-3-YL]-1-METHYL-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The piperidine and triazole rings are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxybenzoyl)piperidine: Shares the dimethoxybenzoyl and piperidine moieties but lacks the triazole ring.
3-(3,4-Dimethoxyphenyl)-1-propanol: Contains the dimethoxyphenyl group but differs in the rest of the structure.
Uniqueness
The uniqueness of 3-[1-(3,4-DIMETHOXYBENZOYL)PIPERIDIN-3-YL]-1-METHYL-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above .
Properties
Molecular Formula |
C20H28N4O4 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
5-[1-(3,4-dimethoxybenzoyl)piperidin-3-yl]-2-methyl-4-propan-2-yl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C20H28N4O4/c1-13(2)24-18(21-22(3)20(24)26)15-7-6-10-23(12-15)19(25)14-8-9-16(27-4)17(11-14)28-5/h8-9,11,13,15H,6-7,10,12H2,1-5H3 |
InChI Key |
ADAHBOVPBOPJFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NN(C1=O)C)C2CCCN(C2)C(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-{Bis[2-(hydroxy-kappao)ethyl]amino-kappan}-3-(4-isopropylphenoxy)-2-propanolato(3-)-kappao]boron](/img/structure/B11118414.png)
![N-{4-[(1Z)-1-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)ethyl]phenyl}acetamide](/img/structure/B11118426.png)
![1-[(3-Fluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B11118428.png)
![2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(piperidin-1-yl)propyl]acetamide](/img/structure/B11118435.png)
![2-{4-[(2-hydroxyethyl)sulfonyl]phenyl}-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11118437.png)




![Methyl 4-phenyl-2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11118475.png)
![5-chloro-2-[1-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11118479.png)
![N'-[(E)-1,3-Benzodioxol-5-ylmethylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11118486.png)
![2-[2-(2-chlorobenzyl)-1H-benzimidazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11118493.png)

